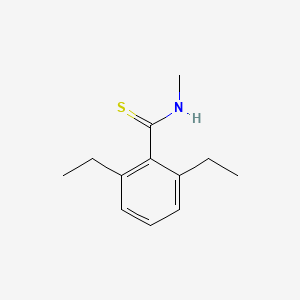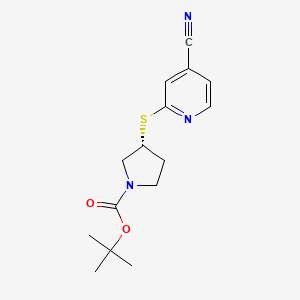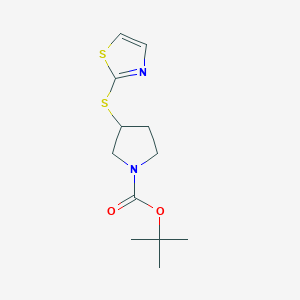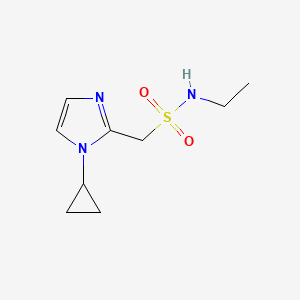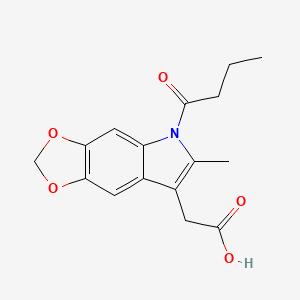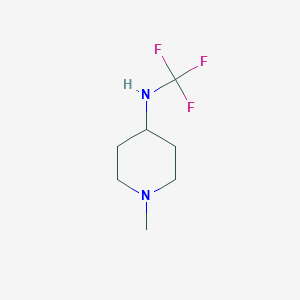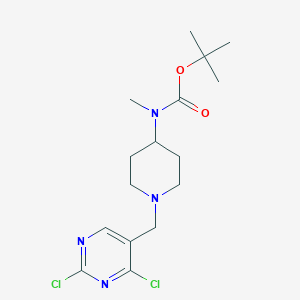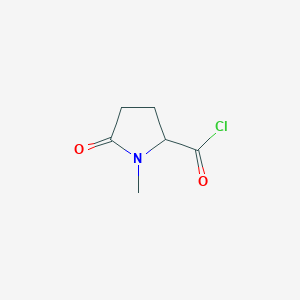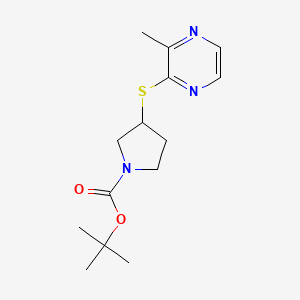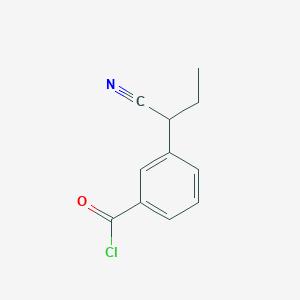![molecular formula C11H21ClN2 B13966240 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core with a chloromethyl group and an ethanamine side chain. The presence of the azaspiro structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the chloromethyl and ethanamine groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The presence of the amine group allows for addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce primary amines.
Scientific Research Applications
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethanamine side chain can interact with receptors or enzymes, modulating their activity and triggering specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine: Similar structure but with a bromomethyl group instead of chloromethyl.
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine: Features a hydroxymethyl group, leading to different reactivity and applications.
2-(7-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine:
Uniqueness
The uniqueness of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H21ClN2 |
|---|---|
Molecular Weight |
216.75 g/mol |
IUPAC Name |
2-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanamine |
InChI |
InChI=1S/C11H21ClN2/c12-8-10-1-2-11(7-10)3-5-14(9-11)6-4-13/h10H,1-9,13H2 |
InChI Key |
BTZPIWTXGXXSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CCN)CC1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
